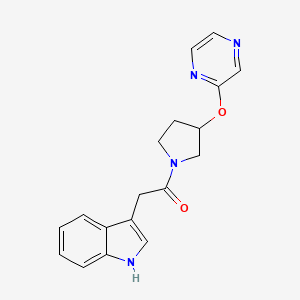

2-(1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone

Description

2-(1H-Indol-3-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone is a synthetic heterocyclic compound featuring an indole core linked to a pyrrolidine ring substituted with a pyrazine moiety via an ethanone bridge. Indole derivatives are widely studied in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties .

Properties

IUPAC Name |

2-(1H-indol-3-yl)-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c23-18(9-13-10-21-16-4-2-1-3-15(13)16)22-8-5-14(12-22)24-17-11-19-6-7-20-17/h1-4,6-7,10-11,14,21H,5,8-9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXNVBPPYZQHGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2)C(=O)CC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indol-3-yl)-1-(3-(Pyrazin-2-yloxy)Pyrrolidin-1-yl)Ethanone typically involves multiple steps, starting with the formation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of indole-3-carboxylic acid derivatives.

Reduction: Production of indole-3-ylmethanol derivatives.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Biologically, 2-(1H-Indol-3-yl)-1-(3-(Pyrazin-2-yloxy)Pyrrolidin-1-yl)Ethanone has shown potential as a bioactive molecule. It can interact with various biological targets, influencing cellular processes and signaling pathways.

Medicine: In medicine, this compound has been investigated for its therapeutic properties. It may exhibit antiviral, anti-inflammatory, and anticancer activities, making it a candidate for drug development.

Industry: In industry, this compound can be used as a building block for the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(1H-Indol-3-yl)-1-(3-(Pyrazin-2-yloxy)Pyrrolidin-1-yl)Ethanone exerts its effects involves interactions with molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. The pyrazin-2-yloxy group may enhance the compound's ability to penetrate cellular membranes, increasing its bioavailability.

Comparison with Similar Compounds

Structural Comparison

The compound’s structural uniqueness lies in its pyrrolidine-pyrazine substituent. Below is a comparison with key analogs:

Key Observations :

- Heterocyclic Diversity : The target compound’s pyrazine-pyrrolidine system distinguishes it from furan (), thiazole (), or pyrrolopyridine () analogs. Pyrazine’s electron-deficient nature may enhance π-π stacking or metal coordination .

- Functional Groups: Bromo () and diethylamino () substituents alter electronic properties and solubility.

Key Observations :

Physicochemical Properties

Key Observations :

Biological Activity

The compound 2-(1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 336.4 g/mol. The chemical structure features an indole moiety linked to a pyrrolidine ring via a pyrazine ether, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₀N₄O₂ |

| Molecular Weight | 336.4 g/mol |

| IUPAC Name | This compound |

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, particularly in the realms of antitumor , anti-inflammatory , and antimicrobial effects.

Antitumor Activity

Research indicates that derivatives containing indole and pyrazine moieties exhibit significant inhibitory effects against various cancer cell lines. For instance, compounds structurally similar to This compound have demonstrated cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) through mechanisms involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

Studies have shown that indole derivatives possess anti-inflammatory properties, likely due to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. The specific compound has been implicated in reducing inflammation markers in vitro, suggesting therapeutic potential for inflammatory diseases .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, with studies indicating effectiveness against various bacterial strains. The presence of the pyrazine moiety enhances its interaction with microbial targets, leading to increased efficacy compared to similar compounds lacking this functional group .

Structure-Activity Relationships (SAR)

The biological activity of This compound can be understood through SAR analysis:

- Indole Moiety : Essential for anticancer activity; modifications can enhance potency.

- Pyrrolidine Ring : Influences binding affinity and selectivity for biological targets.

- Pyrazine Ether Linkage : Critical for antimicrobial activity; enhances solubility and bioavailability.

Case Study 1: Antitumor Efficacy

In a study published in the Journal of Medicinal Chemistry, a series of indole-pyrazine derivatives were synthesized, including the target compound. These derivatives were tested against several cancer cell lines, revealing that modifications at the pyrrolidine position significantly increased cytotoxicity .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects of similar compounds indicated that they reduce TNF-alpha levels in macrophages by inhibiting NF-kB signaling pathways. This suggests that This compound might exert similar effects, supporting its potential use in treating chronic inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.